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molecular formula C11H16N2O2 B1290451 (5-Amino-2-morpholinophenyl)methanol CAS No. 759456-60-5

(5-Amino-2-morpholinophenyl)methanol

Cat. No. B1290451
M. Wt: 208.26 g/mol
InChI Key: VUCXPUVUVWCVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680095B2

Procedure details

[2-(Morpholin-4-yl)-5-nitrophenyl]methanol (1.38 g, 5.80 mmol) was hydrogenated using ammonium formate (3.67 g, 58 mmol) and Pd/C (10% Pd, 0.62 g, 0.58 mmol) in 50 mL of EtOH. The mixture was stirred for 1 h at room temperature and then filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in DCM and washed with a saturated aqueous solution of Na2CO3. The aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4, filtered and evaporated to yield expected compound as a brown powder (1.21 g, 99% yield). LC-MS: m/z (ESI) 209.2 [M+H]+. 1H NMR (300 MHz, MeOH-d4) δ7.02; (d, J=15.0 Hz, 1H), 6.83; (d, J=9.0 Hz, 1H), 6.68; (dd, J=6.0 Hz, 1H), 4.71; (s, 2H), 3.82; (t, J=4.5 Hz, 4H), 2.87; (t, J=4.7 Hz, 4H).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.62 g
Type
catalyst
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:8]=2[CH2:16][OH:17])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C([O-])=O.[NH4+]>CCO.[Pd]>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[C:8]([CH2:16][OH:17])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
N1(CCOCC1)C1=C(C=C(C=C1)[N+](=O)[O-])CO
Step Two
Name
Quantity
3.67 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
0.62 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with a saturated aqueous solution of Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=CC(=C(C1)CO)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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